Asymmetric total synthesis of montanine-type amaryllidaceae alkaloids†

Organic Chemistry Frontiers Pub Date: 2023-12-03 DOI: 10.1039/D3QO01835K

Abstract

The first asymmetric total syntheses of (+)-pancratinines B and C and the asymmetric total syntheses of (−)-montanine, (−)-pancracine and (−)-brunsvigine were realized in a divergent fashion. Our synthetic strategy features a copper-catalyzed [3 + 2] annulation reaction, Pictet–Spengler cyclization and an epoxide opening and hydroxyl elimination to form the challenging C1[double bond, length as m-dash]C11a bond.

Graphical abstract: Asymmetric total synthesis of montanine-type amaryllidaceae alkaloids
Asymmetric total synthesis of montanine-type amaryllidaceae alkaloids†
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